molecular formula C14H20ClFN4O2 B12310537 Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B12310537
M. Wt: 330.78 g/mol
InChI Key: NZXWJKQNVRGUJC-UHFFFAOYSA-N
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Description

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H20ClFN4O2

Molecular Weight

330.78 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)

InChI Key

NZXWJKQNVRGUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl

Origin of Product

United States

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